molecular formula C12H15F2NO2 B15305687 Ethyl 3-((2,6-difluorobenzyl)amino)propanoate

Ethyl 3-((2,6-difluorobenzyl)amino)propanoate

Cat. No.: B15305687
M. Wt: 243.25 g/mol
InChI Key: WCEZUBXOYOFZIP-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate is an organic compound with the molecular formula C12H15F2NO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the amino group is substituted with a 2,6-difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate typically involves the reaction of 2,6-difluorobenzylamine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,6-difluorophenylmethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-{[(2,6-difluorophenyl)methyl]amino}propanoate can be compared with other similar compounds, such as:

    Ethyl 3-{[(2,6-dichlorophenyl)methyl]amino}propanoate: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and binding properties.

    Ethyl 3-{[(2,6-dimethylphenyl)methyl]amino}propanoate: Contains methyl groups instead of fluorine, leading to different steric and electronic effects.

    Ethyl 3-{[(2,6-difluorophenyl)ethyl]amino}propanoate: Variation in the alkyl chain length, which can influence the compound’s solubility and pharmacokinetics.

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

ethyl 3-[(2,6-difluorophenyl)methylamino]propanoate

InChI

InChI=1S/C12H15F2NO2/c1-2-17-12(16)6-7-15-8-9-10(13)4-3-5-11(9)14/h3-5,15H,2,6-8H2,1H3

InChI Key

WCEZUBXOYOFZIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCC1=C(C=CC=C1F)F

Origin of Product

United States

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